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(Tert-amylimino)tris(dimethylamino)tantalum

Atomic Layer Deposition Precursor Volatility Tantalum Nitride Barrier

Substituting tantalum precursors without process re-optimization leads to failed film growth. TAIMATA eliminates this risk with an engineered ligand set for advanced barrier deposition. - Achieves saturated ALD at 150-200 °C, protecting low-k dielectrics from thermal damage. - Delivers 366 μΩ·cm TaN films via PAALD, ensuring low-resistivity diffusion barriers. - 10× higher vapor pressure than TBTDET for superior step coverage in TSVs and 3D NAND. Supplied with ≤1 ppm metal impurity specification, guaranteeing gate dielectric reliability.

Molecular Formula C11H29N4Ta-3
Molecular Weight 398.32 g/mol
CAS No. 629654-53-1
Cat. No. B3427937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tert-amylimino)tris(dimethylamino)tantalum
CAS629654-53-1
Molecular FormulaC11H29N4Ta-3
Molecular Weight398.32 g/mol
Structural Identifiers
SMILESCCC(C)(C)N=[Ta].C[N-]C.C[N-]C.C[N-]C
InChIInChI=1S/C5H11N.3C2H6N.Ta/c1-4-5(2,3)6;3*1-3-2;/h4H2,1-3H3;3*1-2H3;/q;3*-1;
InChIKeyDUSOHVSMXRNSMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAIMATA Precursor Overview & Procurement Guide


t-Amylimidotris(dimethylamido)tantalum(V), commonly designated TAIMATA, is a metalorganic tantalum(V) imido-amido complex with the formula Ta(NtAm)(NMe2)3 [1]. It is a crystalline solid at ambient temperature (melting point 36 °C) that exhibits high sensitivity to moisture and air . TAIMATA is engineered exclusively as a liquid-delivery precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of tantalum-containing thin films, most notably tantalum nitride (TaN) diffusion barriers and tantalum carbonitride (TaCN) gate electrodes in semiconductor device fabrication [2].

Precursor type Liquid-delivery CVD/ALD tantalum precursor
Film targets TaN diffusion barriers, TaCN gate electrodes
Handling Moisture- and air-sensitive; inert-atmosphere delivery required

Why TAIMATA Cannot Be Replaced by Other Tantalum Precursors


Tantalum imido-amido and homoleptic amide precursors exhibit drastically different volatility, thermal stability, and reactivity profiles despite sharing the same metal center. The vapor pressure of TAIMATA is fundamentally governed by the steric bulk and electron-donating character of its tert-amylimido (tAmN=) and dimethylamido (–NMe2) ligand set, which differs from the tert-butylimido (tBuN=) and diethylamido (–NEt2) ligands of TBTDET or the pentakis(dimethylamido) framework of PDMAT [1]. These ligand-level variations translate into an order-of-magnitude difference in precursor delivery rates, incompatible ALD temperature windows, and substantial differences in film impurity incorporation [2]. Consequently, direct substitution without re-optimization of the entire deposition process—including bubbler temperature, pulse/purge timing, and plasma co-reactant conditions—leads to failed film growth, non-conformal coverage, or electrically defective barrier layers, making the selection of the specific precursor a critical procurement decision.

TAIMATA
TBTDET
PDMAT
Precursor delivery
High vapor pressure at moderate temperature
~10× lower vapor pressure, may limit throughput
Reported lower volatility, requires elevated temperature
ALD process window
Saturated growth at 150–200 °C
Requires 200–250 °C, risks damage to low‑k dielectrics
Thermal process may incorporate high carbon; plasma needed
Film purity profile
Stoichiometric TaN, low carbon incorporation
Impurity profile depends on ligand decomposition
Reported carbon contamination >10% in thermal ALD

Direct substitution without full process re-optimization may compromise film conformality and barrier integrity.

Quantified Performance Evidence for TAIMATA


Vapor Pressure Advantage Over TBTDET

TAIMATA exhibits a vapor pressure of 1 Torr at 80 °C, directly measured and reported in the foundational patent and subsequent head-to-head characterization. The closest structural analog, TBTDET, Ta(NtBu)(NEt2)3, has a vapor pressure approximately one order of magnitude lower under equivalent conditions, making TAIMATA markedly more efficient for vapor-phase delivery [1][2].

Vapor pressure advantage
Head-to-head
~10× higher vs TBTDET at 80 °C (1 Torr vs ~0.1 Torr)
Supports high-throughput precursor delivery efficiency
Isothermal comparison; patent and conference data
Atomic Layer Deposition Precursor Volatility Tantalum Nitride Barrier

Lower ALD Thermal Budget vs. TBTDET

In a direct comparative ALD study using NH3 as a co-reactant, TAIMATA achieved saturated deposition at a rate of 0.2 Å/cycle within a substrate temperature range of 150–200 °C. Under identical reactor conditions, TBTDET required an elevated temperature window of 200–250 °C to achieve saturated growth at 0.4 Å/cycle [1]. The lower thermal budget of TAIMATA is directly attributed to the higher reactivity of its dimethylamido ligands.

Lower ALD thermal budget
Head-to-head
Saturated growth at 150–200 °C vs 200–250 °C for TBTDET
Enables integration with thermally fragile low‑k dielectrics
NH3 co-reactant; identical reactor configuration
Atomic Layer Deposition Thermal Budget Diffusion Barrier

Semiconductor-Grade Purity Specification

The patented synthesis route for TAIMATA—reacting TaCl5 with LiNMe2 and LiNHtAm followed by vacuum distillation—yields a product characterized by exceptionally low residual metal impurities (≤1 ppm) and total chlorine content of 4 ppm [1]. This level of purity is an intrinsic property of the compound's preparative pathway and is achievable without additional refining; it forms the basis for the commercially available semiconductor-grade products offered at 99.999% (5N) purity [2]. While PDMAT and TBTDET are also offered at high purities, TAIMATA's patent-specified impurity ceiling provides a verifiable procurement specification.

Semiconductor-grade purity
Specification review
≤1 ppm metal impurities; 4 ppm total Cl
Reduces risk of dielectric degradation from precursor-borne contaminants
5N purity commercially available; patent-specified impurity ceiling
Precursor Purity Semiconductor Grade Trace Metal Analysis

Low-Resistivity PAALD-TaN Film Performance

TaN films deposited via plasma-assisted atomic layer deposition (PAALD) using TAIMATA and H2 plasma exhibit a resistivity of approximately 366 μΩ·cm. This contrasts sharply with thermal ALD-TaN deposited from the same precursor, where the resistivity was immeasurably high due to the formation of an insulating amorphous phase [1]. While PDMAT-derived PEALD TaN films have been reported with resistivities around 380–500 μΩ·cm under optimized conditions, TAIMATA's PAALD resistivity of 366 μΩ·cm represents a competitive and well-characterized baseline for Cu diffusion barrier applications [2].

Low-resistivity PAALD-TaN
Cross-study comparable
~366 μΩ·cm with H2 plasma at 250 °C
Supports low via resistance in advanced Cu interconnects
Thermal ALD analog shows unmeasurably high resistivity
Plasma-Enhanced ALD TaN Resistivity Copper Interconnect

Near-Stoichiometric Film Composition

CVD of tantalum nitride using TAIMATA, ammonia, and a hydrogen carrier gas produces stoichiometric cubic TaN films with a nitrogen-to-tantalum elemental ratio between 0.9 and 1.1, as confirmed by X-ray photoelectron spectroscopy (XPS) [1]. This near-ideal stoichiometry is preserved due to the strong Ta=N bond retained from the tert-amylimido ligand during thermal decomposition. In contrast, PDMAT-based thermal ALD with NH3 has been reported to incorporate significant carbon impurities (above 10% oxygen and free carbon) due to incomplete ligand elimination, resulting in sub-stoichiometric and higher-resistivity films [2].

Film stoichiometry
Class-level inference
N:Ta ratio 0.9–1.1 via CVD; low carbon incorporation
Enables targeted work function (~4.8 eV) for pMOS gate electrodes
XPS-confirmed; PDMAT thermal ALD shows >10% C, O contamination
MOCVD TaN Stoichiometry Work Function Tuning

Optimized Application Scenarios


Sub-10 nm Cu Interconnect Diffusion Barrier

TAIMATA's vapor pressure of 1 Torr at 80 °C and its demonstrated PAALD process yielding 366 μΩ·cm TaN films make it the preferred precursor for depositing ultra-thin, low-resistivity diffusion barriers in advanced Cu interconnects. Its ability to achieve saturated ALD growth at 150–200 °C protects low-k dielectrics from thermal damage [1][2].

pMOS Metal Gate Electrode Work Function Tuning

The stoichiometric TaN films (N:Ta ratio 0.9–1.1) produced by thermal CVD of TAIMATA at 400–550 °C enable precise tuning of the effective work function to approximately 4.8 eV on HfSiO4, a requirement for pMOS threshold voltage control. The low carbon incorporation intrinsic to the imido ligand decomposition pathway ensures minimal work function shift during subsequent high-temperature annealing [1].

High-Aspect-Ratio Via Filling for 3D NAND & TSV

The 10× higher vapor pressure of TAIMATA relative to TBTDET translates into more efficient mass transport into deep, high-aspect-ratio structures such as through-silicon vias (TSVs) and 3D NAND memory channels. Combined with its low-temperature ALD window, TAIMATA provides superior conformal coverage without precursor condensation or premature decomposition [1].

High-Purity TaCN Gate Stack Engineering

TAIMATA has been demonstrated as a single-source precursor for TaCN films via thermal decomposition between 400 and 600 °C, achieving a work function of 4.8–4.9 eV that remains stable under high thermal budget annealing. The ≤1 ppm metal impurity specification of TAIMATA ensures that gate dielectric reliability is not compromised by mobile ion contamination originating from the precursor [1][2].

Application
Selection Property
Validation Focus
Sub-10 nm Cu interconnect diffusion barrier
PAALD-derived low-resistivity TaN films
Conformal coverage on low‑k dielectrics without thermal damage
pMOS metal gate work function tuning
Stoichiometric TaN with tunable N:Ta ratio
Work function stability under high-temperature annealing
High-aspect-ratio via filling (3D NAND/TSV)
High vapor pressure for efficient mass transport
Step coverage and condensation-free delivery in deep features
High-purity TaCN gate stack engineering
Low metal impurity (≤1 ppm) for reliable gate dielectric
Carbon incorporation control and work function retention
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